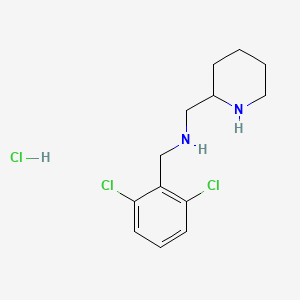
(2,6-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride is a useful research compound. Its molecular formula is C13H19Cl3N2 and its molecular weight is 309.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2,6-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride is a synthetic organic compound that has garnered significant interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its molecular formula C12H15Cl2N⋅HCl, which indicates the presence of two chlorine atoms, a piperidine ring, and an amine functional group. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions due to the dichlorobenzyl moiety and the piperidine ring.
The mechanism of action of this compound involves its interaction with specific molecular targets, particularly within neurotransmitter systems. It has been predicted to exhibit various pharmacological effects, including potential antipsychotic and analgesic activities. The compound's ability to bind to receptors involved in neurotransmission is critical for understanding its therapeutic potential.
Antipsychotic and Analgesic Effects
Computational methods such as quantitative structure-activity relationship (QSAR) analysis suggest that this compound may interact with neurotransmitter receptors, which could lead to antipsychotic effects. Additionally, its analgesic properties are being explored through various in vitro studies that assess pain modulation pathways.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various receptors. Techniques such as radiolabeled ligand binding assays and computational docking simulations have been employed to predict interactions with target proteins involved in neurotransmission. These studies are crucial for elucidating the compound's mechanism of action and potential side effects.
Case Studies
- Neuropharmacological Studies : A study investigated the effects of similar compounds on neuropharmacological outcomes. It was found that modifications in the piperidine linker significantly impacted the biological activity, suggesting that structural optimization could enhance therapeutic efficacy .
- Antiviral Activity : Research into structurally related compounds indicated that piperidine derivatives could exhibit antiviral properties. The findings suggest that this compound may also possess similar activities against viral targets .
- Binding Affinity Assessments : Binding affinity studies revealed that derivatives with similar structural features maintained significant interactions with key receptors involved in neurodegenerative diseases. This emphasizes the potential of this compound in treating conditions like Alzheimer's disease.
Comparative Analysis
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| (2,6-Dichloro-benzyl)-piperidin-2-ylmethyl-amine HCl | Antipsychotic, Analgesic | Potential interactions with neurotransmitter systems |
| (2,6-Dichloro-benzyl)-piperidin-3-ylamine HCl | Antiviral | Effective against viral targets |
| Piperidine Derivatives | Neuropharmacological Effects | Structural modifications enhance activity |
Propriétés
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-1-piperidin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c14-12-5-3-6-13(15)11(12)9-16-8-10-4-1-2-7-17-10;/h3,5-6,10,16-17H,1-2,4,7-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIFVGYLZJDUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNCC2=C(C=CC=C2Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














